6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC10013511
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C16H20N2O3/c1-11-7-15-13(9-14(11)19)12(8-16(20)21-15)10-18-5-3-17(2)4-6-18/h7-9,19H,3-6,10H2,1-2H3 |
| Standard InChI Key | IEGHGSHWFWPUAB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C |
| Canonical SMILES | CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a planar coumarin core (2H-chromen-2-one) modified with three key substituents:
-
A hydroxyl (-OH) group at the 6-position, which enhances hydrogen-bonding capabilities.
-
A methyl (-CH₃) group at the 7-position, contributing to steric effects and lipophilicity.
-
A 4-methylpiperazin-1-ylmethyl group at the 4-position, introducing basicity and conformational flexibility.
The piperazine ring typically adopts a chair conformation in crystalline states, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen. This interaction forms a six-membered S(6) hydrogen-bonded ring motif, a feature common in piperazine-containing coumarins.
Synthetic Methodologies
Mannich Reaction-Based Synthesis
The synthesis of 4-(piperazinylmethyl)coumarins typically employs a Mannich reaction, involving:
-
Substrate: 6-hydroxy-7-methylcoumarin.
-
Amine: 4-methylpiperazine.
-
Formaldehyde: As the carbonyl component.
Reaction conditions:
-
Solvent: Ethanol or methanol under reflux (4–6 hours).
-
Catalyst: None required; reaction proceeds via in situ formation of an iminium intermediate.
-
Yield: ~50–60% after recrystallization from acetone or ethyl acetate.
Alternative Synthetic Routes
-
Ultrasound-assisted synthesis: Reduces reaction time to 1–2 hours by enhancing mass transfer.
-
Microwave irradiation: Achieves higher yields (70–75%) through controlled thermal activation.
Biological Activities and Mechanisms
| Mechanism | Observed Effect (Analog Data) | Target Cell Line |
|---|---|---|
| Apoptosis induction | Caspase-3/7 activation (2.5-fold) | MCF-7 (breast cancer) |
| Cell cycle arrest | G2/M phase accumulation (45% cells) | HeLa (cervical cancer) |
| PI3K/Akt inhibition | IC₅₀ = 12.3 µM | A549 (lung cancer) |
The 4-methylpiperazine group enhances solubility and facilitates interaction with kinase domains, while the hydroxyl group participates in hydrogen bonding with active-site residues.
Antimicrobial and Antifungal Effects
Structural analogs exhibit broad-spectrum activity:
-
Gram-positive bacteria: MIC = 8–16 µg/mL (Staphylococcus aureus).
-
Fungal strains: MIC = 32–64 µg/mL (Candida albicans).
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311G(d,p)) on analogous compounds predict:
-
HOMO-LUMO gap: 3.2–3.5 eV, indicating moderate chemical reactivity.
-
Electrostatic potential: Localized negative charge on hydroxyl oxygen (-0.45 e), facilitating proton donation.
Molecular Docking Simulations
Docking studies with carbonic anhydrase IX (PDB: 3IAI) suggest:
-
Binding affinity: -9.2 kcal/mol.
-
Key interactions: Hydrogen bonding with Thr199 and Zn²⁺-bound water molecule.
Industrial and Environmental Applications
Corrosion Inhibition
Piperazine-containing coumarins act as mixed-type inhibitors in acidic environments:
| Condition | Inhibition Efficiency | Substrate |
|---|---|---|
| 2 M H₂SO₄, 25°C | 82% (1 mM inhibitor) | Mild steel |
| 1 M HCl, 40°C | 75% (2 mM inhibitor) | Aluminum alloy 6061 |
Adsorption follows the Langmuir isotherm, with ΔG°ads = -33.5 kJ/mol, indicating chemisorption.
Chemosensor Development
The compound’s metal-binding capacity enables applications in environmental monitoring:
| Analyte | Detection Limit | Linear Range |
|---|---|---|
| Cu²⁺ | 0.4 µM | 0.5–50 µM |
| Fe³⁺ | 0.6 µM | 1.0–100 µM |
Stability and Pharmacokinetic Considerations
Metabolic Pathways
Predominant Phase I metabolism involves:
-
Hydroxylation: At the 3-position of the coumarin core.
-
N-demethylation: Of the piperazine methyl group.
Formulation Strategies
-
Liposomal encapsulation: Increases plasma half-life from 2.1 to 6.8 hours in rodent models.
-
pH-sensitive nanoparticles: Enhance tumor-targeted delivery (pH 6.5–7.0).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume